molecular formula C22H20N4O3S2 B6014353 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B6014353
M. Wt: 452.6 g/mol
InChI Key: MTMFELUKTNVWSJ-UHFFFAOYSA-N
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Description

2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a benzothiazole ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrimidine and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine and acetamide moieties can be reduced to alcohols.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine and benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide shares structural similarities with other pyrimidine and benzothiazole derivatives.
  • Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a broader range of molecular targets compared to simpler derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-13-3-8-17-18(9-13)31-21(25-17)14-4-6-15(7-5-14)23-20(28)12-30-22-24-16(11-29-2)10-19(27)26-22/h3-10H,11-12H2,1-2H3,(H,23,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFELUKTNVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC(=CC(=O)N4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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